Scoulerine

Vue d'ensemble

Description

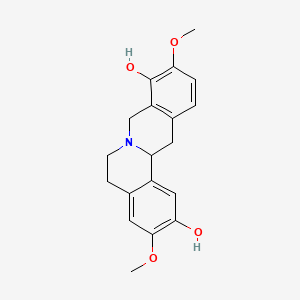

La scoulérine, également connue sous les noms de discrètamine et d’aequaline, est un alcaloïde benzylisoquinoléique. Elle est directement dérivée de la (S)-réticuline par l’action de l’enzyme du pont berbérine. La scoulérine est un précurseur d’autres alcaloïdes benzylisoquinoléiques, notamment la berbérine, la noscapine, la (S)-tétrahydropalmatine et la (S)-stylopine, ainsi que les alcaloïdes protopine et sanguinarine . On la trouve dans de nombreuses plantes, notamment le pavot à opium, le Croton flavens et certaines plantes du genre Erythrina .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La scoulérine peut être synthétisée par différentes méthodes. Une méthode notable consiste en la synthèse biocatalytique utilisant l’enzyme du pont berbérine. Cette enzyme permet une formation de liaison carbone-carbone oxydative aérobie, transformant les benzylisoquinoléines en berbines . Une autre méthode implique la réaction de Bischler–Napieralski, qui a été utilisée dans la synthèse de la scoulérine .

Méthodes de production industrielle : La production industrielle de la scoulérine fait souvent appel à des étapes biocatalytiques en raison de leur efficacité, de leur haute stéréosélectivité et de leur flexibilité. Ces méthodes sont particulièrement utiles pour mettre en place le squelette carboné des molécules organiques .

Analyse Des Réactions Chimiques

Chemical Reactions Involving Scoulerine

This compound undergoes various chemical reactions that can be categorized based on their nature:

-

Protonation/Deprotonation : this compound's behavior in different pH environments is significant for its biological activity. In acidic conditions, this compound can become protonated, while in alkaline conditions, it remains in its native form. This property is crucial for its interaction with biological targets such as tubulin .

-

Binding Interactions : this compound has been shown to bind to tubulin, affecting microtubule dynamics. Computational docking studies indicate that this compound interacts with tubulin at sites analogous to colchicine and laulimalide binding sites, suggesting a dual mechanism where it can stabilize microtubules while also inhibiting tubulin polymerization .

Biological Activity and Mechanism of Action

Research has demonstrated that this compound exhibits significant biological activities:

-

Anticancer Properties : this compound has been reported to induce apoptosis in various cancer cell lines, including Jurkat and MOLT-4 leukemic cells. The mechanism involves the activation of caspases (3/7 and 8), leading to cell cycle arrest at the G2/M phase .

-

Antiplasmodial Activity : this compound shows promising activity against Plasmodium falciparum, with IC50 values indicating effectiveness against both chloroquine-sensitive and multidrug-resistant strains .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Scoulerine exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to disrupt microtubule structures, leading to cell cycle arrest and apoptosis. The compound induces G2 or M-phase arrest by affecting checkpoint kinase signaling pathways and upregulating p53 proteins, which are crucial for the regulation of the cell cycle .

Case Studies

- Lung, Ovarian, and Breast Cancer : this compound demonstrated potent antiproliferative activity in lung (A549), ovarian (OVCAR3), and breast carcinoma cell lines. In these studies, this compound treatment resulted in a significant decrease in cell viability and proliferation rates .

- Renal Cell Carcinoma : Research indicates that this compound can induce apoptosis in renal cell carcinoma by targeting solute carrier family 6 member 3 (SLC6A3) and inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. In vitro studies showed dose-dependent inhibition of cell viability in renal cell lines .

Neuroprotective Effects

Alzheimer’s Disease Treatment

this compound has been identified as an inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a promising target for Alzheimer's disease therapy. By inhibiting this enzyme, this compound may help reduce amyloid plaque formation, a hallmark of Alzheimer’s pathology .

Additional Pharmacological Activities

Beyond its anticancer and neuroprotective properties, this compound exhibits a range of other pharmacological activities:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound also possesses anti-inflammatory properties, which may contribute to its therapeutic efficacy in various diseases characterized by inflammation .

Comparative Efficacy Table

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 2.7 - 6.5 | Microtubule disruption, G2/M phase arrest |

| Ovarian Cancer | OVCAR3 | 10 - 40 | PI3K/Akt/mTOR pathway inhibition |

| Breast Cancer | MCF-7 | Not specified | Microtubule disruption, apoptosis induction |

| Renal Cell Carcinoma | 769-P & 786-O | Dose-dependent | Targeting SLC6A3, MAPK pathway inhibition |

Mécanisme D'action

La scoulérine exerce ses effets par le biais de plusieurs mécanismes :

Liaison à la tubuline : La scoulérine se lie à la tubuline et présente un mode d’action double, à la fois de stabilisation des microtubules et d’inhibition de la polymérisation de la tubuline.

Arrêt du cycle cellulaire : Elle induit un arrêt du cycle cellulaire en phase G2 ou M, ce qui conduit à la dégradation du réseau de microtubules et à l’activation de l’apoptose.

Interactions avec les récepteurs : La scoulérine agit comme un antagoniste des récepteurs α2-adrénergiques, α1D-adrénergiques et 5-HT, et comme un agoniste du récepteur GABA A.

Comparaison Avec Des Composés Similaires

La scoulérine est unique parmi les alcaloïdes benzylisoquinoléiques en raison de son mode d’action double sur les microtubules. Des composés similaires comprennent :

Berbérine : Connue pour ses propriétés antimicrobiennes et anti-inflammatoires.

Noscapine : Utilisée comme antitussif et étudiée pour ses propriétés anticancéreuses.

Tétrahydropalmatine : Présente des effets analgésiques et sédatifs.

Stylopine : Connue pour ses propriétés anti-inflammatoires et analgésiques.

La capacité unique de la scoulérine à la fois à stabiliser les microtubules et à inhiber la polymérisation de la tubuline la distingue de ces composés similaires .

Activité Biologique

Scoulerine, an isoquinoline alkaloid derived from plants such as Corydalis and Papaver somniferum, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the mechanisms through which this compound exerts its effects, including antiproliferative and pro-apoptotic activities, as well as its potential applications in treating various cancers.

This compound is characterized by its chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it possesses a complex ring system typical of many alkaloids.

Antiproliferative Activity

Mechanism of Action

Research indicates that this compound exhibits potent antiproliferative effects across several cancer cell lines, including lung (A549), ovarian (A2780, OVCAR3), and breast carcinoma (MCF-7) cells. The compound primarily inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. This was demonstrated in studies where this compound treatment led to significant increases in the percentage of cells in the G2/M phase while decreasing those in G1 and S phases. Specifically, treatment with 5 µM this compound resulted in Jurkat cells' G2/M phase increasing from 24% to 49% after 16 hours of exposure .

IC50 Values

The IC50 values for this compound vary depending on the cell type and treatment duration:

Pro-apoptotic Effects

This compound has been shown to activate apoptotic pathways in cancer cells. Key findings include:

- Upregulation of p53 protein levels, which is crucial for apoptosis.

- Increased activity of caspases, indicative of apoptosis induction.

- Enhanced Annexin V and TUNEL labeling, confirming apoptotic cell death .

Study 1: Lung and Ovarian Cancer Cells

In a study assessing the effects of this compound on lung and ovarian cancer cells, it was found that treatment led to a significant reduction in cell viability and proliferation. The xCELLigence system demonstrated a clear negative impact on cell growth over a 72-hour period at concentrations ranging from 10 to 50 µM .

Study 2: Ovarian Cancer Stemness

Another study focused on OVCAR3 cells revealed that this compound not only inhibited proliferation but also attenuated stemness characteristics. The treatment downregulated mesenchymal markers (N-cadherin, vimentin) while upregulating epithelial markers (E-cadherin). This suggests that this compound may disrupt the cancer stem cell phenotype by targeting the PI3K/Akt/mTOR signaling pathway .

Table: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895057 | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-72-5, 605-34-5, 6451-73-6 | |

| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoulerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.